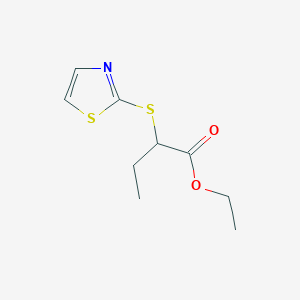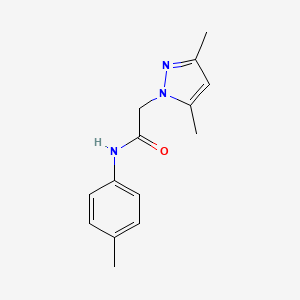![molecular formula C13H16Cl2N2O B7595184 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This activation results in the inhibition of neurotransmitter release, which leads to the reduction of pain perception and the development of analgesia. Additionally, this compound has been shown to have an effect on the reward system in the brain, which is involved in the development of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the development of analgesia, reduction of pain perception, and the potential for the development of addiction. This compound has also been shown to have an effect on the immune system, with studies suggesting that it may have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one in lab experiments include its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and their interactions with other compounds. Additionally, its ability to produce analgesia and reduce pain perception makes it a useful compound for the development of new analgesics. However, the limitations of using this compound in lab experiments include its potential for the development of addiction and the need for careful handling due to its toxic nature.
Zukünftige Richtungen
There are several future directions for the study of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one. One potential direction is the development of new analgesics and drugs for the treatment of opioid addiction. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other compounds. The potential for the development of immunomodulatory drugs using this compound also warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific research applications. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively, and it has been shown to have a high affinity for the mu-opioid receptor. While there are limitations to its use in lab experiments, the potential for the development of new analgesics and drugs for the treatment of opioid addiction make it a compound of interest for future research.
Synthesemethoden
The synthesis of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one has been achieved through several methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzylamine with 2-piperidone in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with a high yield and purity. Other methods include the use of different reducing agents and reaction conditions, which can lead to the formation of different by-products.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one has been used in various scientific research applications, including the study of opioid receptors and their interactions with other compounds. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. This compound has also been used in the development of new analgesics and drugs for the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-17-8-10(3-5-13(17)18)16-7-9-2-4-11(14)12(15)6-9/h2,4,6,10,16H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUDPJPDNSUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)




![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)